CID 71327522

Description

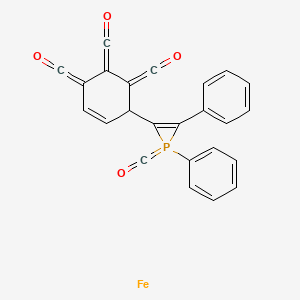

CID 71327522 is a chemical compound characterized in recent research involving essential oil analysis. Its structure, as shown in Figure 1 of , includes a cyclic ether framework with specific functional groups that influence its chromatographic and spectral properties. The compound was isolated via vacuum distillation of a citrus essential oil (CIEO), with its content quantified across fractions using GC-MS (Figure 1C, ). The mass spectrum (Figure 1D) confirms its molecular ion and fragmentation pattern, critical for structural elucidation.

Properties

CAS No. |

90635-58-8 |

|---|---|

Molecular Formula |

C24H13FeO4P |

Molecular Weight |

452.2 g/mol |

InChI |

InChI=1S/C24H13O4P.Fe/c25-13-18-11-12-20(22(15-27)21(18)14-26)24-23(17-7-3-1-4-8-17)29(24,16-28)19-9-5-2-6-10-19;/h1-12,20H; |

InChI Key |

DEDIWHICUWESOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(P2(=C=O)C3=CC=CC=C3)C4C=CC(=C=O)C(=C=O)C4=C=O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71327522 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often requires optimization of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: CID 71327522 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using advanced analytical techniques.

Scientific Research Applications

CID 71327522 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its preparation methods, chemical reactions, and mechanism of action will continue to uncover new possibilities for its use.

Comparison with Similar Compounds

Structural Analogues

CID 71327522 shares structural motifs with oscillatoxin derivatives (, Figure 1), particularly in its cyclic ether backbone. Key comparisons include:

Structural Insights :

- This compound lacks the macrocyclic lactone ring seen in oscillatoxins but shares oxygen-rich functional groups that enhance solubility and reactivity.

Analytical and Physicochemical Properties

Comparative data from GC-MS, solubility, and polarity metrics:

Key Observations :

- This compound’s mid-polar GC-MS elution profile aligns with its moderate hydrophobicity, distinct from oscillatoxins’ higher molecular weight and lower solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.